molecular formula C17H22BrN3O3 B15221197 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester

Cat. No.: B15221197
M. Wt: 396.3 g/mol
InChI Key: OMEWKGMNAFZOBX-UHFFFAOYSA-N
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Description

This compound is a tert-butyl ester derivative of a hexahydroimidazo[1,5-a]pyrazine scaffold substituted with a 3-bromophenyl group and a 3-oxo moiety. It belongs to a class of molecules frequently explored in medicinal chemistry, particularly as intermediates for Smoothened (SMO) antagonists in the Hedgehog (Hh) signaling pathway . The tert-butyl ester group enhances solubility during synthesis and acts as a protecting group for carboxylic acid functionalities, enabling selective deprotection in downstream modifications .

Properties

Molecular Formula

C17H22BrN3O3

Molecular Weight

396.3 g/mol

IUPAC Name

tert-butyl 2-(3-bromophenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C17H22BrN3O3/c1-17(2,3)24-16(23)19-7-8-20-14(10-19)11-21(15(20)22)13-6-4-5-12(18)9-13/h4-6,9,14H,7-8,10-11H2,1-3H3

InChI Key

OMEWKGMNAFZOBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves multi-component reactions (MCRs) that are efficient and atom-economical. One common method involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . The reaction is often catalyzed by iodine in ethanol solvent, providing high yields and purity .

Industrial Production Methods

Industrial production methods for imidazo[1,5-a]pyrazine derivatives often involve similar multi-component reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. These compounds often act as enzyme inhibitors by binding to the active sites of enzymes, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Features
Target Compound 3-Bromophenyl C₁₉H₂₂BrN₃O₄ 436.3 Bromine enhances halogen bonding; tert-butyl ester improves lipophilicity.
MK-5710 (SMO antagonist) Phenylcyclopropyl, carboxamide C₂₃H₂₄N₄O₃ 428.5 Carboxamide replaces ester; phenylcyclopropyl optimizes SMO binding .
CAS 1002339-12-9 3-(Phenylmethyl)phenyl C₂₃H₂₇N₃O₄ 409.5 Benzyl group increases steric bulk; potential for π-π interactions.
CAS 1246551-25-6 None (unsubstituted) C₁₁H₁₉N₃O₃ 241.3 Simplified scaffold; used as a synthetic intermediate .
CAS 1256815-88-9 Phenylmethyl C₁₈H₂₃N₃O₄ 345.4 Smaller substituent; lower molecular weight improves solubility .

Notes:

  • MK-5710’s carboxamide group replaces the ester, improving metabolic stability and binding to SMO .

Biological Activity

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester is a complex organic compound belonging to the imidazo[1,5-a]pyrazine class, which is characterized by its fused heterocyclic structure containing nitrogen atoms. This structure imparts significant biological activity and versatility in medicinal chemistry. The compound features a carboxylic acid and an ester functional group, along with a hexahydro-3-oxo moiety and a bromophenyl substituent. This unique combination of structural features enhances its potential interactions with various biological targets.

Imidazo[1,5-a]pyrazine derivatives are known for their diverse biological activities. The specific compound has shown potential in:

  • Antitumor Activity : Studies indicate that compounds in this class can inhibit key signaling pathways necessary for tumor growth. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines by blocking critical enzymes involved in cell proliferation .
  • Enzyme Inhibition : The mechanism of action often involves binding to active sites of enzymes, thus blocking their activity. This has been observed in studies involving kinases and other targets .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound within the imidazo family. Below is a table summarizing the activities of selected imidazo derivatives:

Compound NameStructure TypeNotable Activities
Imidazo[1,2-a]pyrazineSimilar heterocyclic structureAnticancer properties
Imidazo[1,5-a]pyridineRelated scaffoldAntimicrobial effects
Imidazo[1,2-b]pyridineDifferent fused ring systemAntileishmanial properties

The distinct combination of structural features in Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid enhances its biological activity compared to other imidazo derivatives .

In Vitro Antitumor Activity

Research has demonstrated that related compounds exhibit significant cytotoxicity against a range of human tumor cell lines. For example, one study reported that treatment with an imidazo derivative resulted in growth inhibition across multiple tumor types, with GI50 values ranging from 0.025 to 2 μM .

Table: Cytotoxic Activity Against Tumor Cell Lines

Cell LineTypeGI50 (µM)
MES-SASarcoma0.25
HCT15Colorectal0.3
CAPAN-1Pancreatic0.5

This evidence suggests that these compounds inhibit cellular proliferation by blocking key signaling pathways crucial for growth .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,5-a]pyrazine derivatives can be correlated with their structural features. Variations in substituents at specific positions on the imidazo ring have been shown to significantly influence their potency and selectivity against various biological targets .

Table: Summary of SAR Findings

Substituent PositionEffect on Activity
C6Critical for activity against RGGT
EsterificationOften leads to decreased activity

Research indicates that modifications at the C6 position are particularly important for maintaining biological activity against specific targets like Rab geranylgeranyl transferase (RGGT) .

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